Methyl 3-(4-cyanophenyl)prop-2-ynoate
Overview
Description
“Methyl 3-(4-cyanophenyl)prop-2-ynoate” is a chemical compound with the molecular formula C11H7NO2 . It is also known as ethyl 4-cyano-3-phenylbut-1-ynoate or ethyl 4-cyanobenzylidenemalonate. It belongs to the family of organic compounds known as propargyl esters, which are widely used in pharmaceuticals, agrochemicals, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 185.18 .Scientific Research Applications
Applications in Cancer Therapy
Research aimed at developing a novel nanosize drug candidate for cancer therapy synthesized and characterized (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3). The study presented the compound's cytotoxic effects against cancer cell lines and highlighted the potential of molecular docking analysis and DNA binding assays in understanding the interactions of such compounds with DNA. Additionally, in silico methods were used to predict pharmacokinetics, emphasizing the accelerated discovery process for cancer therapy drugs (Budama-Kilinc et al., 2020).
Synthesis of Organofluoro Compounds
A review provided insight into the synthesis of organofluoro compounds using Methyl Perfluoroalk-2-ynoates, including Methyl 3-(4-cyanophenyl)prop-2-ynoate, as essential substrates. The paper discussed the preparation of various perfluoroalkylated compounds and the synthesis of different heterocycles, cyclopentadienes, and biphenyls, highlighting the mechanistic aspects of these reactions (Sun et al., 2016).
Organic Sensitizers for Solar Cell Applications
A study on molecular engineering of organic sensitizers for solar cell applications involved the synthesis of novel organic sensitizers comprising donor, electron-conducting, and anchoring groups. The research presented the photovoltaic performance of these sensitizers upon anchoring onto TiO2 film and highlighted the structural, electronic, and optical properties through DFT/TDDFT calculations. This indicates the potential of using this compound derivatives in solar cell applications (Kim et al., 2006).
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFSOLUZRIVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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